molecular formula C7H16ClNO2 B1432973 (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride CAS No. 1416439-82-1

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride

Cat. No.: B1432973
CAS No.: 1416439-82-1
M. Wt: 181.66 g/mol
InChI Key: JIPQEJGQWAORNN-UHFFFAOYSA-N
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Description

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is a high-purity chiral morpholine derivative serving as a critical building block in pharmaceutical research and development . This compound, offered with a typical purity of 95% to 99%, is a key synthetic intermediate for the discovery and synthesis of new Active Pharmaceutical Ingredients (APIs) . The morpholine scaffold is of significant interest in medicinal chemistry, and the specific steric and electronic properties conferred by the 6,6-dimethyl group can be utilized to fine-tune the molecular characteristics of lead compounds. As a versatile synthon, it is expertly supplied to support efficiency increases and cost-lowering in both R&D and bulk manufacturing activities . This product is strictly for research applications and is not intended for diagnostic, therapeutic, or personal use. Researchers should note that this compound requires specific storage conditions in an inert atmosphere at 2-8°C to ensure long-term stability . Appropriate safety precautions must be observed during handling, as it may be harmful if swallowed and may cause skin and serious eye irritation .

Properties

IUPAC Name

(6,6-dimethylmorpholin-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2)5-8-3-6(4-9)10-7;/h6,8-9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPQEJGQWAORNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)CO)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416439-82-1
Record name 2-Morpholinemethanol, 6,6-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416439-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Preparation Methods

General Synthetic Approach

The synthesis of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride typically involves:

  • Starting from morpholine derivatives
  • Reaction with formaldehyde or related aldehydes to introduce the hydroxymethyl group at the 2-position
  • Use of reducing agents to stabilize the product
  • Conversion to the hydrochloride salt for increased stability and handling.

Industrial scale synthesis often employs continuous flow reactors to enhance reaction efficiency and scalability. Purification is commonly achieved by crystallization or distillation to isolate the hydrochloride salt in high purity.

Detailed Synthetic Route (Literature-Based)

While direct synthetic procedures for this exact compound are limited in open literature, related morpholine derivatives are synthesized via:

  • Methoxylation or alkylation of suitable ketone precursors
  • Use of strong Brønsted acids (e.g., sulfuric acid) in methanol solvent to introduce methoxy or hydroxymethyl groups
  • Subsequent saponification or hydrolysis steps to yield the desired morpholine alcohol
  • Extraction and purification through organic solvents such as toluene or tert-butyl methyl ether
  • Control of reaction temperature (often between 20°C to 50°C for initial steps, and up to 160-300°C for decarboxylation or further transformations).

This approach is exemplified in analogous processes for related compounds, indicating that careful control of reaction conditions and solvent systems is critical for optimizing yield and purity.

Stock Solution Preparation and Formulation

For research applications, this compound is prepared into stock solutions with precise molarity, facilitating in vivo and in vitro studies. Typical preparation involves:

  • Dissolving the compound in DMSO to create a master stock solution
  • Sequential dilution with solvents such as PEG300, Tween 80, corn oil, or water to achieve clear formulations suitable for biological assays
  • Ensuring clarity at each dilution step by mixing and possibly applying ultrasound or heat to aid dissolution
  • Storage recommendations include freezing at -80°C for up to 6 months or at -20°C for shorter durations to maintain stability.
Stock Solution Preparation Table (Example for 1 mg, 5 mg, 10 mg Samples)
Concentration 1 mg Sample (mL) 5 mg Sample (mL) 10 mg Sample (mL)
1 mM 5.5048 27.5239 55.0478
5 mM 1.101 5.5048 11.0096
10 mM 0.5505 2.7524 5.5048

This table guides precise solvent volumes for preparing solutions at desired molarities, critical for reproducible experimental conditions.

Purification and Quality Control

Purification of the hydrochloride salt is typically performed by:

  • Crystallization from suitable solvents to achieve >95% purity
  • Drying under reduced pressure and controlled temperature
  • Quality control includes purity assays, certificate of analysis, and safety data sheets to ensure compliance with research standards.

Research Findings and Applications

  • The compound’s stereochemistry enables its use as a chiral building block in asymmetric synthesis.
  • The hydroxymethyl group facilitates hydrogen bonding, influencing biological activity in medicinal chemistry.
  • Research focuses on its interaction with biological molecules, enzyme modulation, and potential pharmaceutical development.

Summary Table of Preparation Method Features

Aspect Details
Starting materials Morpholine derivatives, formaldehyde or aldehydes, reducing agents
Reaction conditions Acid-catalyzed methoxylation or hydroxymethylation; temperatures from 20°C to >160°C
Purification techniques Crystallization, distillation, solvent extraction (toluene, tert-butyl methyl ether)
Formulation solvents DMSO, PEG300, Tween 80, corn oil, water
Storage conditions -80°C (up to 6 months), -20°C (up to 1 month)
Purity Typically >95%
Applications Asymmetric synthesis, medicinal chemistry research, biochemical studies

Chemical Reactions Analysis

Types of Reactions: (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions involve the replacement of the hydroxyl group with other functional groups, using reagents like alkyl halides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of ethers or esters.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its potential in various fields, including chemistry, biology, and medicine.

Chemistry

  • Building Block for Synthesis: It serves as a versatile building block in organic synthesis, particularly in the development of complex molecules. Its unique structure allows for various functionalization reactions.
Reaction TypeExample Products
OxidationAldehydes, ketones
ReductionAlcohol derivatives
SubstitutionSubstituted morpholines

Biology

  • Enzyme Interaction Studies: The compound has been used to investigate enzyme mechanisms and protein interactions. It has shown potential in modulating enzyme activity, which is crucial for understanding biochemical pathways.

Case Study: Enzyme Inhibition
A study assessed the inhibitory effects of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride on bacterial topoisomerases. The results indicated low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli, suggesting its potential as a dual inhibitor for antibacterial applications.

CompoundIC50 (nM)Target Enzyme
This compound<32DNA gyrase
<100Topo IV

Medicine

  • Therapeutic Potential: The compound is being explored for its pharmacological properties, including its role as a potential therapeutic agent against various diseases.

Study on Antibacterial Activity:
Research has indicated that compounds structurally related to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Industrial Applications

In industrial settings, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its properties make it suitable for developing chiral intermediates essential for synthesizing various drugs.

Mechanism of Action

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is structurally similar to other morpholine derivatives, such as morpholine itself and 2-methylmorpholine. its unique substitution pattern and the presence of the hydroxyl group distinguish it from these compounds. The compound's enhanced reactivity and stability make it a valuable tool in various chemical and biological applications.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and commercial differences between the compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Purity Price (1g) Source
(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride C₇H₁₆ClNO₂ 181.62 Methanol group, hydrochloride salt 98% $990
[(2S)-6,6-Dimethylmorpholin-2-yl]methanol hydrochloride* C₈H₁₈ClNO 202.68 (calculated) S-enantiomer, hydrochloride salt Not specified Not specified
(R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol C₁₅H₂₁NO₂ 247.34 Benzyl group at position 4, R-enantiomer 95% Not specified
2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride C₈H₁₅ClNO₃ 220.67 Acetic acid group, hydrochloride salt Not specified Not specified

*Note: Discrepancy exists in the molecular formula reported for the S-enantiomer (C₈H₁₈ClNO vs.

Functional Group and Physicochemical Analysis

  • Main Compound : The hydroxymethyl group (-CH₂OH) and hydrochloride salt enhance polarity and aqueous solubility, making it suitable for reactions requiring polar intermediates.
  • Predicted collision cross-section (CCS) values for its adducts range from 138.5–147.8 Ų, indicating a larger molecular size compared to the main compound .
  • Benzyl-Substituted Analog : The 4-benzyl group significantly increases lipophilicity (logP ~3.5 estimated), which may improve membrane permeability but reduce water solubility. The R-enantiomer configuration could lead to stereoselective biological activity .
  • Enantiomeric Variants: The S-enantiomer (C₈H₁₈ClNO) and main compound (racemic or unspecified configuration) highlight the importance of chirality in drug design, as enantiomers often exhibit differing pharmacokinetic profiles .

Biological Activity

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is a morpholine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C7H15ClN2O2C_7H_{15}ClN_2O_2 and a molecular weight of approximately 181.66 g/mol. Its unique structure includes a dimethyl substitution at the 6-position of the morpholine ring and a hydroxymethyl group at the 2-position, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The hydroxymethyl group facilitates hydrogen bonding with biological macromolecules, influencing their conformation and activity.

Key Mechanisms:

  • Enzyme Modulation: The compound has been shown to modulate enzyme activity, impacting metabolic processes crucial for cellular function.
  • Receptor Interaction: It interacts with specific receptors, potentially altering signaling pathways related to various diseases.

Biological Activities

  • Antimicrobial Activity:
    • Studies have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, related morpholine derivatives have shown minimum inhibitory concentration (MIC) values below 0.25 μg/mL against Staphylococcus aureus and Enterococcus faecalis .
    • Table 1 summarizes the antibacterial efficacy of related compounds:
    Compound NameMIC (μg/mL)Bacterial Strain
    Compound A<0.03125S. aureus
    Compound B1E. coli
    Compound C4A. baumannii
  • Antiviral Activity:
    • Research indicates potential antiviral properties against dengue virus through selective inhibition of AAK1 and GAK . The compound's ability to disrupt viral replication pathways positions it as a candidate for further antiviral drug development.
  • Effects on Lipid Membranes:
    • Interaction studies suggest that this compound can alter lipid bilayer properties, which may enhance drug delivery systems or influence membrane protein functionality .

Case Studies

Several studies have highlighted the compound's biological relevance:

  • Study on Antibacterial Effects: A recent study evaluated the efficacy of this compound in inhibiting multidrug-resistant strains of bacteria. Results indicated significant reductions in bacterial growth, suggesting its potential as an alternative antimicrobial agent .
  • Antiviral Research: In vivo studies demonstrated that the compound could reduce dengue virus infection rates in human dendritic cells by modulating immune responses . This opens avenues for exploring its use in treating viral infections.

Q & A

Q. What are the common synthetic routes for (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions with morpholine derivatives. For example:

  • Step 1: Hydroxylamine hydrochloride reacts with a precursor in DMSO at 100°C (82% yield) .
  • Step 2: Reduction using Fe/NH4Cl in methanol/water (1:1) at 70°C achieves ~60% yield .
    Critical factors include temperature control, solvent selection (e.g., DMSO for polar intermediates), and inert atmospheres (N2) to prevent oxidation. Lower yields in steps like POCl3-mediated chlorination (46%) highlight the need for optimized stoichiometry .

Q. How is the compound characterized to confirm structural integrity and purity?

Answer:

  • Chromatography: RP-HPLC with validated methods (e.g., C18 columns, UV detection) ensures purity. Accuracy data for related hydrochlorides show <2% RSD, supporting robustness .
  • Spectroscopy: NMR (1H/13C) confirms stereochemistry and functional groups. For example, methyl groups on morpholine appear as singlets at δ 1.2–1.4 ppm, while the methanol moiety shows broad OH signals .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 194.12) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in analytical data (e.g., NMR vs. HPLC purity)?

Answer: Discrepancies often arise from:

  • Impurities: Trace byproducts (e.g., desmethyl intermediates) may not elute in HPLC but affect NMR integration. Use orthogonal methods like LC-MS to identify low-abundance species .
  • Solvent Artifacts: Residual DMSO in NMR samples can mask signals. Ensure thorough drying and deuterated solvent purity .
  • Data Validation: Apply statistical tools (e.g., Grubbs’ test for outliers) and cross-validate with reference standards (e.g., EP/Ph. Eur. guidelines) .

Q. What strategies optimize the compound’s stability under varying storage conditions?

Answer:

  • Thermal Stability: TGA/DSC analysis reveals decomposition above 150°C. Store at −20°C in anhydrous conditions to prevent hydrolysis .
  • pH Sensitivity: The hydrochloride salt is stable at pH 2–4. Buffered formulations (e.g., citrate) mitigate degradation in aqueous media .
  • Light Protection: UV-Vis studies show photooxidation of the morpholine ring; use amber vials for long-term storage .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Answer:

  • DFT Calculations: Predict electrophilic/nucleophilic sites. For example, the methanol group’s oxygen has a high Fukui index (f⁻ = 0.15), making it prone to acylations .
  • MD Simulations: Solvent-accessible surface area (SASA) analysis in water shows the morpholine ring’s hydrophobicity, guiding solvent selection for reactions .

Methodological Tables

Q. Table 1: Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₇H₁₄ClNO₂
Molecular Weight193.65 g/mol
Melting Point142–145°C (decomposition)
LogP (Partition Coefficient)1.2 ± 0.3 (Predicted)
Solubility>50 mg/mL in DMSO, <1 mg/mL in H₂O

Q. Table 2: Analytical Methods for Purity Assessment

MethodConditionsKey ParametersReference
RP-HPLCC18 column, 0.1% TFA in H₂O/MeOHRetention time: 6.2 min
NMR (1H)DMSO-d₆, 400 MHzδ 3.4–3.6 (morpholine)
LC-MSESI+, m/z 194.12 [M+H]+Collision energy: 20 eV

Key Challenges and Solutions

  • Impurity Profiling: Use EP reference standards (e.g., Imp. D(EP) as Hydrochloride) to quantify byproducts during synthesis .
  • Scale-Up Risks: Pilot studies show exothermic reactions during POCl3 steps; implement gradual reagent addition and real-time temperature monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride
Reactant of Route 2
(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride

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